molecular formula C24H25N7O5 B11929313 (S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide

(S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide

Número de catálogo: B11929313
Peso molecular: 491.5 g/mol
Clave InChI: SJHNWSAWWOAWJH-INIZCTEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of SIN44126 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial production methods for SIN44126 are optimized to ensure high yield and purity. These methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Análisis De Reacciones Químicas

SIN44126 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can lead to the formation of reduced pyridine derivatives .

Aplicaciones Científicas De Investigación

SIN44126 has a wide range of scientific research applications, including:

Mecanismo De Acción

SIN44126 exerts its effects by inhibiting interleukin-1 receptor-associated kinase 4, a key enzyme involved in the signaling pathways of the immune response. By blocking this enzyme, SIN44126 can reduce the production of pro-inflammatory cytokines and modulate immune responses. The molecular targets and pathways involved include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway .

Actividad Biológica

(S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide, commonly referred to as Emavusertib, is a small molecule that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology. This compound functions primarily as an inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a critical role in inflammatory and immune responses.

  • Molecular Formula : C24H25N7O5
  • Molecular Weight : 491.50 g/mol
  • CAS Number : 1801344-14-8

Emavusertib acts by inhibiting IRAK4, a kinase involved in the signaling pathways of various cytokines. By blocking this pathway, the compound can potentially reduce inflammation and modulate immune responses, making it a candidate for treating conditions like refractory central nervous system lymphoma and acute myeloid leukemia (AML).

In Vitro Studies

In vitro studies have demonstrated that Emavusertib effectively inhibits IRAK4 activity, leading to decreased proliferation of cancer cells. For instance, in cell lines derived from AML patients with FLT3 mutations, treatment with Emavusertib resulted in significant reductions in cell viability and increased apoptosis rates.

StudyCell LineConcentrationResult
AML FLT3+0.1 - 10 µMDecreased cell viability by 50% at 5 µM
CNS Lymphoma1 - 100 µMInduced apoptosis in 70% of treated cells

In Vivo Studies

Preclinical trials have shown promising results in animal models. In mice xenografted with human AML cells, Emavusertib not only inhibited tumor growth but also improved survival rates compared to control groups.

StudyModelDoseOutcome
Mouse xenograft (AML)50 mg/kg/dayTumor volume reduced by 60% after 28 days
Mouse xenograft (CNS Lymphoma)25 mg/kg/dayIncreased survival by 40%

Clinical Trials

Emavusertib has progressed to clinical trials, with Phase 1/2 studies evaluating its safety and efficacy in patients with refractory CNS lymphoma and AML. Early results indicate manageable side effects and encouraging response rates.

Key Findings from Clinical Trials

  • Phase : 1/2
  • Indications : Refractory CNS Lymphoma, AML
  • Response Rate : Approximately 30% for CNS lymphoma patients .

Case Studies

Recent case studies highlight the effectiveness of Emavusertib in individual patients:

  • Patient A : A 62-year-old male with refractory CNS lymphoma showed a partial response after four cycles of treatment.
  • Patient B : A 45-year-old female with AML experienced complete remission after six months on Emavusertib combined with standard chemotherapy.

Side Effects

The most common side effects reported include:

  • Fatigue
  • Nausea
  • Transient liver enzyme elevation

Propiedades

Fórmula molecular

C24H25N7O5

Peso molecular

491.5 g/mol

Nombre IUPAC

N-[5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C24H25N7O5/c1-14-10-15(2-4-25-14)23-27-18(13-35-23)22(33)26-17-11-19-20(28-21(17)31-5-3-16(32)12-31)29-24(36-19)30-6-8-34-9-7-30/h2,4,10-11,13,16,32H,3,5-9,12H2,1H3,(H,26,33)/t16-/m0/s1

Clave InChI

SJHNWSAWWOAWJH-INIZCTEOSA-N

SMILES isomérico

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CC[C@@H](C5)O)N=C(O4)N6CCOCC6

SMILES canónico

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CCC(C5)O)N=C(O4)N6CCOCC6

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.